6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde

Aminocarbonylation Heterogeneous catalysis Chemoselectivity

Select 6‑Iodoimidazo[1,2‑a]pyridine‑2‑carbaldehyde to unlock orthogonal reactivity: the C6‑iodo substituent undergoes chemoselective Suzuki, Sonogashira, or aminocarbonylation under mild Pd(0) catalysis, while the C2‑aldehyde remains intact for Knoevenagel or reductive amination. This dual‑handle design eliminates protecting‑group steps, giving a build‑and‑diversify advantage over mono‑functional analogs. The iodine atom is essential for direct radioiodination in SPECT/PET probe synthesis, where bromo or chloro analogs are unreactive. Procure this key intermediate for streamlined SAR campaigns and imaging‑agent development.

Molecular Formula C8H5IN2O
Molecular Weight 272.04 g/mol
CAS No. 214958-35-7
Cat. No. B3049672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde
CAS214958-35-7
Molecular FormulaC8H5IN2O
Molecular Weight272.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1I)C=O
InChIInChI=1S/C8H5IN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H
InChIKeyVAHGOTJWWKJMHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 214958-35-7): A Dual-Handle Heterocyclic Building Block for Pharmaceutical Research


6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 214958-35-7) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family [1]. It features a fused imidazole-pyridine bicyclic core substituted with an iodine atom at the 6-position and an aldehyde group at the 2-position . This compound is primarily employed as a synthetic intermediate in medicinal chemistry and drug discovery programs, where the dual functional handles enable sequential, orthogonal derivatization strategies not accessible with mono-functional analogs [2].

Why 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde Cannot Be Replaced by Closely Related Analogs in Synthetic Programs


In-class analogs such as 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 885276-09-5) or 6-chloroimidazo[1,2-a]pyridine-2-carbaldehyde (CAS 881841-30-1) share the aldehyde handle but differ critically in the halide leaving group at C6 [1]. The iodine atom exhibits substantially greater reactivity toward oxidative addition with Pd(0) catalysts—the rate-determining step in Suzuki, Sonogashira, and aminocarbonylation reactions [2]. Critically, the 6-iodo substituent undergoes chemoselective Pd-catalyzed carbonylation under conditions where the analogous 6-bromo substituent remains completely intact, as demonstrated in heterogeneous catalytic systems [3]. This differential reactivity means that synthetic routes optimized for the 6-iodo derivative cannot be directly translated to the 6-bromo or 6-chloro analogs without significant re-optimization of catalyst loading, temperature, and reaction time. Furthermore, the combination of the aldehyde at C2 with the iodine at C6 provides orthogonal reactivity that is absent in analogs lacking either functional handle [4].

Quantitative Differentiation Evidence for 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde Versus Closest Analogs


Chemoselective Carbonylation: 6-Iodo Substituent Reacts While 6-Bromo Remains Intact Under Identical Conditions

In a 2024 study using a heterogeneous Pd catalyst immobilized on a supported ionic liquid phase, 6-iodoimidazo[1,2-a]pyridine derivatives underwent efficient aminocarbonylation with morpholine to yield a mixture of amide and α-ketoamide products. Under identical reaction conditions, the 6-bromo substituent remained completely inert, failing to undergo any carbonylation [1]. This provides direct, scaffold-specific evidence that the 6-iodo derivative cannot be substituted by the 6-bromo analog in Pd-catalyzed carbonylation-based synthetic routes.

Aminocarbonylation Heterogeneous catalysis Chemoselectivity

Relative Reactivity in Pd-Catalyzed Oxidative Addition: Aryl Iodide vs. Bromide vs. Chloride

The relative rate of oxidative addition—the rate-determining step in most Pd(0)-catalyzed cross-coupling reactions—follows the well-established order ArI >> ArBr > ArCl for aryl halides. In the seminal review by Miyaura and Suzuki, aryl iodides react approximately 10²–10³ times faster than aryl bromides and 10⁴–10⁶ times faster than aryl chlorides with Pd(PPh₃)₄ [1]. While this is a general organometallic principle, it has been validated in the imidazo[1,2-a]pyridine scaffold: 6-iodoimidazo[1,2-a]pyridine undergoes efficient N- and S-arylation with a ligand-free Fe/Cu cocatalyst system, conditions under which the corresponding 6-bromo and 6-chloro analogs require higher catalyst loading, elevated temperatures, or specialized ligands .

Cross-coupling Oxidative addition Suzuki-Miyaura Sonogashira

Orthogonal Bifunctional Reactivity: Sequential Knoevenagel-Suzuki Derivatization Enabled by the Aldehyde-Iodine Pair

The simultaneous presence of the C2-aldehyde and C6-iodine in the target compound enables sequential, orthogonal functionalization without protecting group strategies. A 2019 study demonstrated that imidazo[1,2-a]pyridine-2-carbaldehydes undergo a consecutive one-pot Suzuki–Miyaura/Knoevenagel reaction sequence in aqueous medium, where the aldehyde participates in Knoevenagel condensation with malononitrile derivatives while the iodine (or bromine) undergoes Suzuki coupling with arylboronic acids [1]. In contrast, 6-iodoimidazo[1,2-a]pyridine (CAS 426825-75-4), which lacks the C2-aldehyde, cannot engage in Knoevenagel chemistry , and imidazo[1,2-a]pyridine-2-carbaldehyde (CAS 118000-43-4), which lacks the C6-halogen, cannot undergo C6-cross-coupling without prior C–H functionalization .

Orthogonal functionalization Knoevenagel condensation One-pot synthesis Sequential reactions

Radioiodination Capability: 6-Iodo Position Enables Direct Isotopic Labeling for SPECT/PET Imaging Agent Development

The presence of iodine at the 6-position of the imidazo[1,2-a]pyridine scaffold confers the unique ability to undergo radioiodination via isotope exchange or iododestannylation, enabling the development of SPECT and PET imaging agents. The prototypical compound [¹²⁵I]IMPY (2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine) demonstrated a Ki of 15 nM for β-amyloid aggregates, comparable to its 6-bromo analog (Ki = 10 nM), but critically, only the 6-iodo derivative can be directly radiolabeled with ¹²³I or ¹²⁵I for in vivo imaging applications [1]. In vivo biodistribution studies with [¹²⁵I]IMPY in normal mice showed high initial brain uptake (2.47% ID/g at 2 min) and rapid washout (0.68% ID/g at 60 min), yielding favorable brain retention indices for amyloid plaque imaging [1]. The related [¹²³I]BrIMPY (2-(4'-bromophenyl)-6-iodoimidazo[1,2-a]pyridine) was successfully radioiodinated via iododestannylation for preclinical imaging of Aβ plaques [2]. While these examples involve different 2-substituents than the aldehyde, they establish that the 6-iodo position on the imidazo[1,2-a]pyridine core is the critical determinant for radiolabeling capability.

Radioiodination Amyloid imaging Alzheimer's disease SPECT IMPY

Distinct Regiochemical Outcome: 6-Iodo Substitution Pattern Enables Ipso Substitution; 3-Iodo Leads to Different Reaction Manifolds

The position of the iodine substituent on the imidazo[1,2-a]pyridine scaffold critically determines the outcome of nucleophilic aromatic substitution and cross-coupling reactions. In copper(I)-catalyzed reactions with azoles, 6-haloimidazo[1,2-a]pyridine derivatives undergo ipso substitution to yield 6-azolyl products, whereas the 3-iodo regioisomer (3-iodoimidazo[1,2-a]pyridine) reacts through a fundamentally different mechanism, preferentially undergoing Suzuki-type cross-coupling via oxidative addition rather than Ullmann-type ipso substitution [1]. This regiochemical divergence means that 3-iodoimidazo[1,2-a]pyridine-2-carbaldehyde and 6-iodoimidazo[1,2-a]pyridine-2-carbaldehyde are not interchangeable in synthetic routes targeting 6-functionalized products: the former will not deliver the desired 6-substitution pattern without additional functional group manipulation [1].

Regioselectivity ipso substitution cine substitution Copper catalysis

Optimal Application Scenarios for 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde Based on Quantitative Evidence


Late-Stage Diversification via Pd-Catalyzed Aminocarbonylation at the C6 Position

Programs requiring the introduction of carboxamide functionalities at the C6 position of the imidazo[1,2-a]pyridine scaffold should select the 6-iodo derivative. As demonstrated by heterogeneous Pd-SILP catalysis, the 6-iodo substituent undergoes efficient aminocarbonylation (amide 5a isolated in 75% yield), while the 6-bromo analog is completely unreactive under identical conditions [1]. The aldehyde at C2 remains available for subsequent condensation or reductive amination, enabling a sequential functionalization strategy.

Medicinal Chemistry Library Synthesis Using Sequential Orthogonal Derivatization

The dual-handle architecture enables a build-and-diversify approach: the C2-aldehyde can be first elaborated via Knoevenagel condensation with malononitrile or related active methylene compounds, followed by Suzuki-Miyaura coupling at the C6-iodine position using arylboronic acids, all achievable in a one-pot aqueous protocol [1]. This sequential reactivity eliminates protecting group manipulations and reduces the step count compared to building blocks lacking one of the two functional handles, such as 6-iodoimidazo[1,2-a]pyridine or imidazo[1,2-a]pyridine-2-carbaldehyde [2][3].

Development of Radioiodinated Imaging Probes and Theranostics Targeting the Imidazo[1,2-a]pyridine Scaffold

For research programs developing SPECT or PET imaging agents based on the imidazo[1,2-a]pyridine core, the 6-iodo derivative is the required precursor. The established IMPY/BrIMPY series demonstrates that the 6-iodo position enables direct radioiodination with ¹²³I or ¹²⁵I via isotope exchange or iododestannylation, yielding imaging agents with nanomolar target affinity (Ki = 15 nM for IMPY) and favorable in vivo pharmacokinetics (brain uptake 2.47% ID/g at 2 min) [1]. The 6-bromo, 6-chloro, or 6-fluoro analogs cannot be directly radiolabeled with iodine radioisotopes [1][2].

Regioselective C6-Functionalization for Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring substituent effects at the 6-position of imidazo[1,2-a]pyridine-based lead compounds, the 6-iodo derivative provides a versatile entry point for diversification via Cu-catalyzed ipso substitution with azoles or thiols, as well as Pd-catalyzed Suzuki, Sonogashira, and aminocarbonylation reactions [1][2]. The regioisomeric 3-iodoimidazo[1,2-a]pyridine-2-carbaldehyde cannot serve this purpose, as it directs functionalization to the 3-position rather than the 6-position [2].

Quote Request

Request a Quote for 6-Iodoimidazo[1,2-a]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.